5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid
Overview
Description
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 2nd position of the indene ring system. Indene derivatives are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in the cellular environment .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, leading to their wide range of biological activities .
Pharmacokinetics
It is known that the compound is a white to yellow solid at room temperature .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature.
Reduction Reactions: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Performed in aqueous or organic solvents under controlled temperature conditions.
Major Products Formed
Substitution Reactions: Formation of substituted indene derivatives.
Reduction Reactions: Formation of alcohols or aldehydes.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Scientific Research Applications
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-2-carboxylic acid: Lacks the bromine atom at the 5th position.
5-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid: Contains a chlorine atom instead of a bromine atom.
5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid: Contains a fluorine atom instead of a bromine atom.
Uniqueness
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom increases the compound’s reactivity and can enhance its biological activity compared to its non-brominated counterparts. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJPTHPPEYUYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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